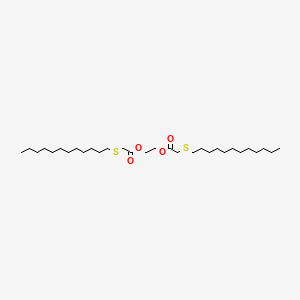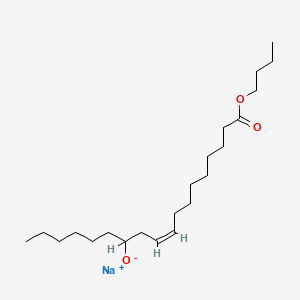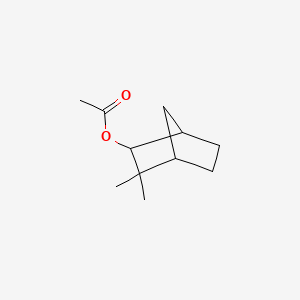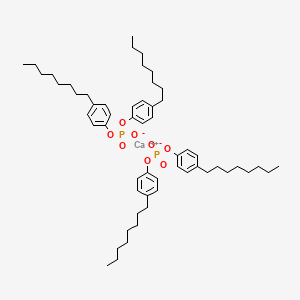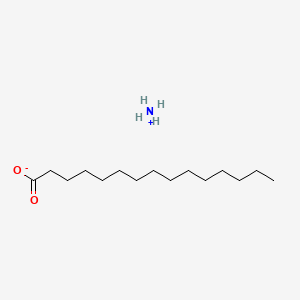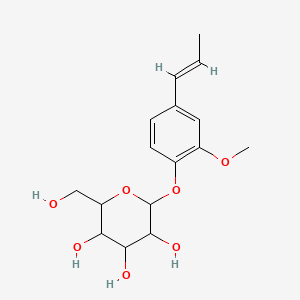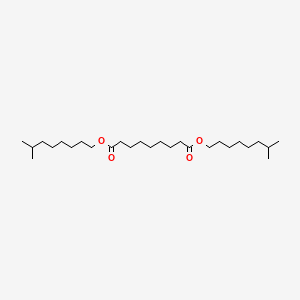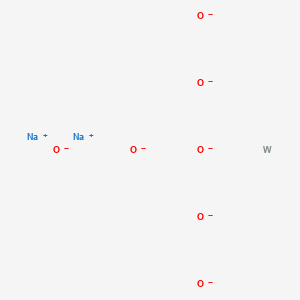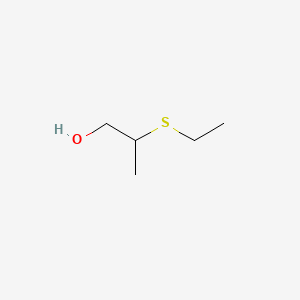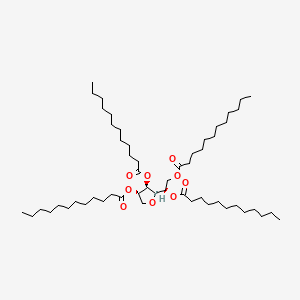
Sorbitan, tetradodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan, tetradodecanoate, also known as sorbitan monolaurate, is a nonionic surfactant derived from the esterification of sorbitan with lauric acid. It is widely used in various industries due to its emulsifying, dispersing, and stabilizing properties. This compound is particularly valued in the production of cosmetics, pharmaceuticals, and food products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan, tetradodecanoate is synthesized through the esterification of sorbitan with lauric acid. The reaction typically involves heating sorbitan and lauric acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures (around 150°C) for several hours. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves a continuous process where sorbitan and lauric acid are fed into a reactor, and the esterification reaction is catalyzed by an acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted starting materials, resulting in the desired ester product.
Chemical Reactions Analysis
Types of Reactions: Sorbitan, tetradodecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions with other fatty acids or alcohols.
Common Reagents and Conditions:
Esterification: Sorbitan and lauric acid in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
Hydrolysis: this compound can be hydrolyzed in the presence of water and a base (e.g., sodium hydroxide) to yield sorbitan and lauric acid.
Major Products Formed:
Esterification: this compound
Hydrolysis: Sorbitan and lauric acid
Scientific Research Applications
Sorbitan, tetradodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in cell culture media to enhance the solubility of hydrophobic compounds.
Medicine: Utilized in drug delivery systems to improve the bioavailability of poorly soluble drugs.
Industry: Applied in the formulation of cosmetics, personal care products, and food emulsifiers.
Mechanism of Action
Sorbitan, tetradodecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion and solubilization. This mechanism is crucial in applications such as drug delivery, where it enhances the solubility and bioavailability of active pharmaceutical ingredients.
Comparison with Similar Compounds
- Sorbitan monostearate
- Sorbitan tristearate
- Sorbitan monolaurate
Comparison: Sorbitan, tetradodecanoate is unique due to its specific fatty acid chain length (lauric acid), which imparts distinct emulsifying and stabilizing properties. Compared to sorbitan monostearate and sorbitan tristearate, this compound has a lower melting point and is more effective in forming water-in-oil emulsions. Its hydrophilic-lipophilic balance (HLB) value is also different, making it suitable for specific applications where other sorbitan esters may not be as effective.
Properties
CAS No. |
93963-93-0 |
|---|---|
Molecular Formula |
C54H100O9 |
Molecular Weight |
893.4 g/mol |
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-di(dodecanoyloxy)oxolan-2-yl]-2-dodecanoyloxyethyl] dodecanoate |
InChI |
InChI=1S/C54H100O9/c1-5-9-13-17-21-25-29-33-37-41-49(55)59-45-47(61-50(56)42-38-34-30-26-22-18-14-10-6-2)53-54(63-52(58)44-40-36-32-28-24-20-16-12-8-4)48(46-60-53)62-51(57)43-39-35-31-27-23-19-15-11-7-3/h47-48,53-54H,5-46H2,1-4H3/t47-,48+,53-,54-/m1/s1 |
InChI Key |
YWSDIOKOZYVZFR-OHTOXZDKSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


